molecular formula C25H18N2O B14249512 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol CAS No. 313824-02-1

4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol

Cat. No.: B14249512
CAS No.: 313824-02-1
M. Wt: 362.4 g/mol
InChI Key: WPRSYWMNVDOMLM-UHFFFAOYSA-N
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Description

4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is a complex organic compound that features a quinoline core substituted with a naphthalene moiety and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. The pathways involved often include signal transduction mechanisms that lead to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is unique due to its combination of a naphthalene and quinoline moiety with an amino group attached to a phenol ring. This unique structure imparts specific photophysical and chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

313824-02-1

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

4-[(2-naphthalen-2-ylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C25H18N2O/c28-21-13-11-20(12-14-21)26-25-16-24(27-23-8-4-3-7-22(23)25)19-10-9-17-5-1-2-6-18(17)15-19/h1-16,28H,(H,26,27)

InChI Key

WPRSYWMNVDOMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)O

Origin of Product

United States

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